Vorolanib

Description

Properties

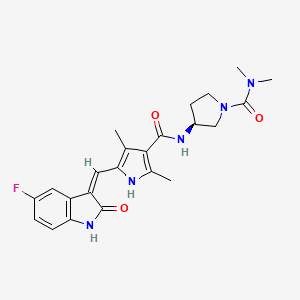

IUPAC Name |

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIOJWCYOHBUJS-HAKPAVFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013920-15-4 | |

| Record name | Vorolanib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorolanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VOROLANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vorolanib's Mechanism of Action in Angiogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms through which Vorolanib (also known as CM082 or X-82) exerts its anti-angiogenic effects. It consolidates data from preclinical and clinical studies, details experimental methodologies, and visualizes key signaling pathways.

Executive Summary

Pathological angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, metastasis, and various ocular diseases like wet age-related macular degeneration (wAMD).[1] Vorolanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) designed to disrupt this process.[2][3] It primarily functions as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5] Preclinical studies have consistently demonstrated Vorolanib's potent anti-angiogenic and anti-tumor activities, often with a more favorable safety profile compared to similar TKIs like sunitinib.[6][7] This guide elucidates the core mechanism of action, supported by quantitative data and detailed experimental context.

Core Mechanism of Action: Inhibition of Key Angiogenic Pathways

Vorolanib's primary anti-angiogenic effect stems from its inhibition of multiple receptor tyrosine kinases (RTKs) that are central to the proliferation and migration of endothelial cells and the maturation of new blood vessels.[2]

Inhibition of the VEGF/VEGFR Signaling Axis

The VEGF/VEGFR signaling pathway is a master regulator of angiogenesis.[5] Vorolanib potently inhibits all VEGFR isoforms.[1][5] The most critical target in this pathway is VEGFR2 (also known as Kinase Insert Domain Receptor, KDR), which mediates the majority of the mitogenic and permeability-enhancing effects of VEGF.[6]

The mechanism proceeds as follows:

-

VEGF Ligand Binding: Under normal and pathological conditions, VEGF-A binds to the extracellular domain of VEGFR2 on endothelial cells.

-

Receptor Dimerization & Autophosphorylation: This binding event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.

-

Downstream Signaling Cascade: The phosphorylated receptor acts as a docking site for various signaling proteins, activating multiple downstream pathways, including:

-

RAS/MEK/ERK Pathway: Promotes endothelial cell proliferation.

-

PI3K/AKT Pathway: Promotes endothelial cell survival and permeability.

-

STAT3 Pathway: Contributes to cell proliferation and migration.[8]

-

-

Vorolanib's Point of Intervention: Vorolanib acts as an ATP-competitive inhibitor at the kinase domain of VEGFR2.[9] By binding to this domain, it blocks the autophosphorylation of the receptor. This action prevents the recruitment and activation of all downstream signaling molecules, effectively shutting down VEGF-induced endothelial cell proliferation, migration, and survival.[6][8]

Computer modeling studies predict that Vorolanib is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[1][10] Type II inhibitors are often more selective than type I inhibitors, which may contribute to Vorolanib's distinct safety profile.[1][10]

Inhibition of the PDGF/PDGFR Signaling Axis

In addition to its effects on endothelial cells, Vorolanib targets PDGFRs, particularly PDGFRβ.[6][9] This receptor is primarily expressed on pericytes and vascular smooth muscle cells, which are crucial for the structural integrity and maturation of newly formed blood vessels.[2] By inhibiting PDGFRβ, Vorolanib disrupts the recruitment of these supportive cells, leading to the formation of unstable and leaky vessels that cannot adequately supply tumors.[2]

Other Kinase Targets

Preclinical studies have shown that Vorolanib also inhibits other kinases, including FLT3 and c-Kit, which are implicated in certain hematological malignancies and tumor growth.[6][7][9] This multi-targeted profile contributes to its broad anti-tumor activity.[3]

Quantitative Data and Efficacy

The efficacy of Vorolanib has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity of Vorolanib

| Assay Type | Target Cell/Kinase | Metric | Vorolanib Value | Sunitinib Value (for comparison) | Staurosporine Value (for comparison) | Reference |

| Cell Proliferation | VEGF-stimulated HUVECs | IC₅₀ | 31 nM | - | - | [8] |

| Cell Proliferation | VEGF₁₆₅-induced Primary HUVECs | IC₅₀ | 92.37 nM | 12.55 nM | - | [6] |

| Cell Proliferation | Primary HUVECs (unstimulated) | IC₅₀ | >2,000 nM | - | 8.12 nM | [6] |

| Cell Proliferation | MV-4-11 (FLT3-ITD mutant leukemia) | IC₅₀ | 140 nM | 14.81 nM | - | [6] |

| Kinase Inhibition | KDR, PDGFRβ, FLT3, KIT | - | Potent Inhibition | Potent Inhibition | - | [6] |

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of Vorolanib

| Model Type | Cancer Type / Model | Dosing | Key Finding | Sunitinib Comparison | Reference |

| Xenograft | MV-4-11 (Leukemia) | 80 mg/kg (bid) | Complete tumor regression | - | [6] |

| Xenograft | A549, 786-O, HT-29, etc. | Dose-dependent | Significant tumor growth inhibition | Comparable to 40 mg/kg (qd) | [6] |

| Xenograft (MVD) | General | 160 mg/kg (80 mg/kg bid) | Significant inhibition of microvessel density | Comparable to 40 mg/kg (qd) | [6] |

Visualizations of Pathways and Workflows

Signaling Pathway Diagrams

Caption: Vorolanib inhibits VEGFR2 phosphorylation, blocking downstream signaling.

Experimental Workflow Diagrams

Caption: Workflow for the in vitro HUVEC tube formation assay.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the protocols for key experiments used to characterize Vorolanib's anti-angiogenic properties.

HUVEC Proliferation Assay

-

Objective: To determine the effect of Vorolanib on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), both with and without VEGF stimulation.

-

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Starvation: The medium is replaced with a low-serum medium for several hours to synchronize the cells and reduce baseline proliferation.

-

Treatment: Cells are treated with a serial dilution of Vorolanib or a vehicle control, in the presence or absence of a stimulating factor like VEGF (e.g., 40 ng/mL).[8]

-

Incubation: Plates are incubated for a set period (e.g., 48-72 hours).

-

Quantification: Cell viability/proliferation is measured using a standard method such as MTS or CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

-

Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀).[6]

-

In Vitro Tube Formation Assay

-

Objective: To assess Vorolanib's ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.[6]

-

Methodology:

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize.

-

Cell Seeding: HUVECs are harvested and seeded onto the Matrigel-coated wells.

-

Treatment: The cells are immediately treated with Vorolanib, a vehicle control, and/or VEGF.

-

Incubation: The plate is incubated for 4-18 hours, allowing time for the control cells to form a network of tube-like structures.

-

Imaging: The formation of networks is observed and captured using a microscope.

-

Analysis: The degree of tube formation is quantified by measuring parameters such as total tube length, number of nodes, and number of branches using imaging software.[8]

-

Kinase Activity Assay (HotSpot™ Assay)

-

Objective: To determine the inhibitory profile of Vorolanib against a panel of kinases, including VEGFRs.[1]

-

Methodology:

-

Assay Principle: The HotSpot™ assay is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from ATP into a peptide or protein substrate by a specific kinase.

-

Reaction: The kinase, substrate, ATP (containing ³³P-ATP), and varying concentrations of the inhibitor (Vorolanib) are combined in a reaction buffer.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Separation: The reaction is stopped, and the radiolabeled substrate is separated from the residual ³³P-ATP, typically by capturing the substrate on a filter membrane.

-

Detection: The radioactivity on the filter is measured using a scintillation counter.

-

Analysis: The percentage of kinase inhibition is calculated for each Vorolanib concentration, and this data is used to determine the IC₅₀ value.[1]

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of Vorolanib in a living organism.[6]

-

Methodology:

-

Cell Implantation: Human tumor cells (e.g., A549, 786-O) are injected subcutaneously into immunocompromised mice.[6]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Mice are randomized into groups and treated with oral Vorolanib (e.g., at doses of 80 or 160 mg/kg), a vehicle control, or a comparator drug like sunitinib.[6]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Endpoint & Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.

-

Microvessel Density (MVD) Analysis: To specifically assess angiogenesis, tumor sections are stained using immunofluorescence for an endothelial cell marker like CD31. The density of blood vessels is then quantified to determine the effect of the treatment on tumor angiogenesis.[6]

-

Conclusion

Vorolanib is a potent, multi-targeted TKI that effectively inhibits angiogenesis primarily by blocking the VEGFR2 and PDGFRβ signaling pathways.[4][6] Its mechanism involves preventing the ATP-dependent autophosphorylation of these key receptors, thereby abrogating downstream signals essential for endothelial cell proliferation, survival, and blood vessel maturation.[8] Quantitative in vitro and in vivo data demonstrate its efficacy, often comparable to or exceeding that of other TKIs but with a potentially improved safety profile.[6] The detailed experimental protocols provided herein serve as a foundation for further research and development of this promising anti-angiogenic agent.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. What is the mechanism of Vorolanib? [synapse.patsnap.com]

- 3. What clinical trials have been conducted for Vorolanib? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Vorolanib, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]

Vorolanib: A Technical Guide to a Dual VEGFR and PDGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorolanib (formerly CM082 or X-82) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) engineered to dually target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Dysregulation of these signaling pathways is a hallmark of many solid tumors, promoting angiogenesis, tumor growth, and metastasis.[3][4] Vorolanib was developed on a chemical scaffold similar to sunitinib but modified to have a shorter plasma half-life (approximately 4-8 hours) and limited tissue accumulation, potentially offering a more favorable safety profile while maintaining potent anti-angiogenic and anti-tumor efficacy.[1][3][5][6] This technical guide provides an in-depth overview of Vorolanib's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Mechanism of Action

Vorolanib functions as an ATP-competitive inhibitor, binding to the kinase domain of all VEGFR and PDGFR isoforms.[4][7] This binding action blocks the phosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling cascades crucial for angiogenesis and cell proliferation.[1][8]

Inhibition of VEGFR Signaling

The VEGF/VEGFR signaling axis is a critical regulator of angiogenesis, the formation of new blood vessels.[4] By inhibiting VEGFRs, particularly VEGFR2 (also known as KDR), Vorolanib blocks the proliferation, migration, and survival of vascular endothelial cells.[1][8] This disrupts the formation of new blood vessels essential for supplying tumors with oxygen and nutrients, thereby impeding tumor growth.[1]

Inhibition of PDGFR Signaling

The PDGF/PDGFR pathway plays a significant role in the proliferation and migration of pericytes and smooth muscle cells, which are essential for the structural integrity and maturation of newly formed blood vessels.[9] By inhibiting PDGFRs, Vorolanib further destabilizes the tumor vasculature, leading to a more potent anti-angiogenic effect.[9]

Signaling Pathways

The dual inhibition of VEGFR and PDGFR by Vorolanib leads to the downregulation of several key intracellular signaling pathways.

Caption: Vorolanib's dual inhibition of VEGFR and PDGFR signaling pathways.

Quantitative Data

In Vitro Kinase Inhibition

Vorolanib demonstrates potent inhibitory activity against key kinases involved in angiogenesis.

| Kinase Target | Vorolanib IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Reference |

| KDR (VEGFR2) | 9.0 | 42.1 | [7] |

| PDGFRβ | 13.9 | 13.9 | [7] |

| FLT3 | 2.5 | 38.5 | [7] |

| c-Kit | 10.1 | 10.1 | [7] |

| RET | 108.0 | 96.0 | [7] |

| AMPKα1 | 148.0 | 61.0 | [7] |

| VEGFR2 | 52.0 | 43.0 | [10] |

| VEGFR2 | 76.0 | 110.0 | [9] |

IC₅₀: Half maximal inhibitory concentration.

In Vitro Cellular Assays

Vorolanib effectively inhibits endothelial cell proliferation and function.

| Assay | Cell Line | Vorolanib IC₅₀ (nM) | Reference |

| VEGF-induced Proliferation | HUVEC (cell line) | 64.13 | [7] |

| VEGF-induced Proliferation | Primary HUVECs | 92.37 | [7] |

| VEGF-induced Proliferation | HUVEC | 31.0 | [8] |

| FBS-stimulated Growth | HUVEC | 29,900 | [8] |

HUVEC: Human Umbilical Vein Endothelial Cells. FBS: Fetal Bovine Serum.

In Vivo Tumor Growth Inhibition

In preclinical xenograft models, Vorolanib demonstrated dose-dependent anti-tumor activity across various cancer cell lines.[11]

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MV-4-11 | 80 mg/kg bid | Complete Regression | [11] |

| A549 | Dose-dependent | Significant Inhibition | [11] |

| 786-O | Dose-dependent | Significant Inhibition | [11] |

| HT-29 | Dose-dependent | Significant Inhibition | [11] |

| BxPC-3 | Dose-dependent | Significant Inhibition | [11] |

| A375 | Dose-dependent | Significant Inhibition | [11] |

Clinical Trial Data

Phase I and II clinical trials have evaluated the safety and efficacy of Vorolanib as a monotherapy and in combination with other agents.

Phase I (Advanced Solid Tumors - Monotherapy) [3]

| Parameter | 100 mg qd | 200 mg qd |

| Objective Response Rate (ORR) | 5.9% | 22.2% |

| Disease Control Rate (DCR) | 73.3% | 88.9% |

| Median Progression-Free Survival (PFS) | 3.8 months | 9.9 months |

| Recommended Phase 2 Dose (RP2D) | - | 200 mg qd |

| Common Grade 3 Adverse Events | \multicolumn{2}{c | }{Hair color changes, fatigue, portal hypertension, hypertriglyceridemia, proteinuria} |

Phase Ib (Advanced Solid Tumors - Combination with Pembrolizumab or Nivolumab) [12][13]

| Parameter | Value |

| Recommended Phase 2 Dose (RP2D) | 300 mg qd |

| Dose-Limiting Toxicities (at 400 mg) | Grade 3: AST elevation, rectal hemorrhage, rash |

| Confirmed Partial Responses | 2 out of 13 evaluable patients |

Phase III "CONCEPT" (Metastatic RCC - Combination with Everolimus) [1]

| Parameter | Vorolanib + Everolimus | Everolimus Alone |

| Median Progression-Free Survival (PFS) | 10.0 months | 6.4 months |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

-

Plate Coating (for some assay formats): A 96-well plate may be coated with the kinase substrate (e.g., Poly (Glu, Tyr) for VEGFR-2).[14][15]

-

Reagent Preparation: Prepare kinase buffer, ATP, and substrate solutions. Serially dilute the test compound (Vorolanib) to the desired concentrations.[16]

-

Reaction Setup: Add the kinase enzyme (e.g., recombinant human VEGFR-2 or PDGFR-β), the test compound, and the substrate to the wells of a microplate.[14]

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for phosphorylation.[15]

-

Detection: Stop the reaction and add a detection reagent. Commercially available kits like Kinase-Glo® Plus Luminescence Kinase Assay are often used, which measure the amount of ATP remaining after the reaction. The signal is inversely proportional to kinase activity.[14]

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition relative to a control (no inhibitor). Determine the IC₅₀ value by plotting inhibition versus compound concentration.[17]

HUVEC Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of endothelial cells stimulated by VEGF.

Methodology:

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and allow them to adhere.[18]

-

Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for several hours to synchronize the cells.[18]

-

Treatment: Treat the cells with serial dilutions of Vorolanib in the presence of a constant concentration of a pro-proliferative stimulus, typically VEGF (e.g., 40 ng/mL).[8] Include controls for unstimulated cells and cells stimulated with VEGF alone.[7]

-

Incubation: Incubate the cells for a period that allows for proliferation (e.g., 72 hours).[18]

-

Quantification of Proliferation: Measure cell viability/proliferation using a suitable method. Common methods include:

-

Metabolic Assays: Using reagents like MTT, XTT, or CellTiter-Glo®, which measure metabolic activity as a proxy for cell number.[18]

-

DNA Synthesis Assays: Measuring the incorporation of labeled nucleotides (e.g., BrdU) into newly synthesized DNA.

-

-

Data Analysis: Normalize the results to the control wells and calculate the IC₅₀ value for the inhibition of VEGF-stimulated proliferation.

HUVEC Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.

Caption: Workflow for an in vitro HUVEC tube formation assay.

Methodology:

-

Plate Preparation: Thaw a basement membrane matrix extract (e.g., Matrigel®) on ice. Pipette the cold liquid matrix into the wells of a 96-well plate and incubate at 37°C for at least 30 minutes to allow it to solidify into a gel.[19][20]

-

Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of Vorolanib and/or a pro-angiogenic stimulus like VEGF.[21]

-

Seeding and Incubation: Seed the HUVEC suspension onto the solidified matrix. Incubate the plate for 4-18 hours. During this time, the endothelial cells will migrate and align to form capillary-like networks.[2]

-

Imaging and Analysis: Visualize the tube networks using a light microscope.[20] Capture images and quantify the extent of tube formation using imaging software to measure parameters such as total tube length, number of junctions, and number of loops.[19]

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

Methodology:

-

Cell Culture: Culture the desired human tumor cell line (e.g., HT-29, A549) under standard conditions.[22][23]

-

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) to prevent rejection of the human tumor cells.[22]

-

Tumor Inoculation: Harvest the tumor cells and prepare a single-cell suspension in a suitable medium, sometimes mixed with a basement membrane matrix (e.g., Matrigel®) to improve tumor take rate.[23][24] Inject the cell suspension (e.g., 3 x 10⁶ cells) subcutaneously into the flank of each mouse.[22]

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable, predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[22]

-

Treatment Administration: Administer Vorolanib orally (e.g., via oral gavage) according to the desired dosing schedule (e.g., 80 mg/kg twice daily). The control group receives a vehicle solution.[11]

-

Monitoring and Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (Volume = (length x width²)/2). Monitor animal body weight and overall health as indicators of toxicity.[22]

-

Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31).[11]

Conclusion

Vorolanib is a potent dual inhibitor of VEGFR and PDGFR with a distinct pharmacokinetic profile designed to maintain efficacy while potentially reducing toxicity compared to other TKIs.[1][3] Preclinical data robustly demonstrate its anti-angiogenic and anti-tumor activities across a range of models.[11] Clinical trials have established a manageable safety profile and have shown promising clinical benefit in patients with advanced solid tumors, particularly in renal cell carcinoma.[1][3] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with Vorolanib and other next-generation anti-angiogenic agents.

References

- 1. What clinical trials have been conducted for Vorolanib? [synapse.patsnap.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Vorolanib, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xcovery.com [xcovery.com]

- 6. Safety and tolerability of oral vorolanib for neovascular (wet) age-related macular degeneration: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. eyepointpharma.com [eyepointpharma.com]

- 10. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phase 1b trial of anti-VEGF/PDGFR vorolanib combined with immune checkpoint inhibitors in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fujifilmcdi.com [fujifilmcdi.com]

- 19. ibidi.com [ibidi.com]

- 20. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

Preclinical Pharmacology of Vorolanib: A Technical Guide for Cancer Models

Introduction

Vorolanib (also known as CM082 or X-82) is an orally bioavailable, multi-targeted small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2][3] It was developed as a potent inhibitor of all isoforms of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key mediators of tumor angiogenesis and proliferation.[4][5] The design of Vorolanib was conceptually based on sunitinib, aiming to maintain similar anti-tumor efficacy while minimizing potential toxicity through a shorter plasma half-life and limited tissue accumulation.[4][6] This guide provides an in-depth overview of the preclinical pharmacology of Vorolanib, detailing its mechanism of action, and its efficacy in various in vitro and in vivo cancer models.

Mechanism of Action

Vorolanib exerts its anti-tumor effects primarily through the inhibition of key RTKs involved in angiogenesis and tumor cell signaling. Its primary targets are VEGFR and PDGFR.[1][2] By binding to these receptors, Vorolanib blocks downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, which ultimately disrupts the formation of new blood vessels (angiogenesis) required for tumor growth.[1][6][7]

Key Targeted Kinases:

-

Other Significant Targets: FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[6][9][10]

-

Weaker Targets: Compared to sunitinib, Vorolanib shows weaker inhibition of RET and AMPKα1, suggesting a more stringent kinase selectivity.[9][10]

Computer modeling studies predict that Vorolanib acts as a type II inhibitor of VEGFRs, a class of inhibitors known for greater selectivity compared to type I inhibitors.[11] The inhibition of both VEGFR and PDGFR pathways is critical for disrupting tumor angiogenesis, as these pathways are often upregulated in various cancers, including renal cell carcinoma (RCC).[4][9]

Caption: Vorolanib Signaling Pathway Inhibition.

In Vitro Efficacy

Preclinical in vitro studies have demonstrated Vorolanib's potent anti-angiogenic and, in some cases, direct anti-proliferative effects.

Anti-Angiogenic Activity

Vorolanib effectively inhibits key processes in angiogenesis. It demonstrates a dose-dependent inhibition of VEGF-induced proliferation in Human Umbilical Vein Endothelial Cells (HUVECs).[9] Furthermore, it inhibits VEGF-induced phosphorylation of VEGFR2 and downstream signaling molecules, including ERK1/2, AKT, and STAT3 in HUVECs.[12] Vorolanib also potently inhibits HUVEC tube formation and cell migration, with an inhibitory strength comparable to sunitinib.[9][12]

Anti-Proliferative Activity

The direct anti-proliferative effect of Vorolanib on cancer cells is selective. In most tested human tumor cell lines (including HT-29, HCT-116, BxPC-3, A549, A375, and 786-O), Vorolanib showed a lack of direct inhibition, suggesting that its efficacy in these models is primarily due to its anti-angiogenic action.[9] The notable exception is the MV-4-11 leukemia cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation.[9] In this cell line, Vorolanib demonstrated significant direct inhibition of cell proliferation, highlighting its activity against tumors with specific kinase mutations.[9]

Quantitative In Vitro Data

| Assay Type | Cell Line | Parameter | Vorolanib Value | Sunitinib Value | Reference |

| Kinase Inhibition | PDGFRβ | IC50 | Same as Sunitinib | - | [9] |

| Cell Proliferation | HUVEC (VEGF-induced) | IC50 | 64.13 nM | - | [9] |

| Cell Proliferation | Primary HUVEC (VEGF-induced) | IC50 | 92.37 nM | - | [9] |

| Cell Proliferation | HUVEC (VEGF-stimulated) | IC50 | 31 nM | - | [12] |

| Cell Proliferation | HUVEC (FBS-stimulated) | IC50 | 29.9 µM | - | [12] |

In Vivo Efficacy in Animal Models

Vorolanib has demonstrated significant, dose-dependent anti-tumor activity across a broad range of human tumor xenograft models in athymic mice.

Tumor Growth Inhibition

Oral administration of Vorolanib led to tumor growth inhibition in models of renal (786-O), colorectal (HT-29), pancreatic (BxPC-3), melanoma (A375), lung (A549), and leukemia (MV-4-11) cancers.[9][10][13] The efficacy at a dose of 160 mg/kg (administered as 80 mg/kg twice daily) was comparable to that of sunitinib at 40 mg/kg once daily.[9][14] Notably, complete tumor regression was achieved in the MV-4-11 xenograft model, which is particularly sensitive due to its FLT3 mutation.[9][13]

In Vivo Anti-Angiogenic Effects

The anti-tumor activity of Vorolanib in most solid tumor models is linked to its strong anti-angiogenic effects. Studies have shown that treatment with Vorolanib significantly inhibits microvessel density (MVD) in tumor xenografts, as measured by CD31 immuno-fluorescent staining.[13]

Safety and Tolerability in Animal Models

A key differentiating feature of Vorolanib in preclinical studies is its favorable safety profile. In xenograft studies, orally administered Vorolanib was well-tolerated, with no significant body weight loss or other major toxicities observed.[9] In contrast, animals treated with an efficacious dose of sunitinib (40 mg/kg qd) experienced significant negative impacts on body weight.[9][10][13]

Summary of In Vivo Xenograft Studies

| Cancer Type | Cell Line | Dosing (Vorolanib) | Key Outcome | Reference |

| Leukemia | MV-4-11 | 10 - 160 mg/kg (bid) | Dose-dependent inhibition; complete regression at high doses. | [9][14] |

| Colorectal | HT-29 | 40 - 160 mg/kg (bid) | Dose-dependent inhibition, comparable to sunitinib. | [9][14] |

| Renal | 786-O | Not specified | Tumor growth inhibition. | [9][13] |

| Pancreatic | BxPC-3 | Not specified | Tumor growth inhibition. | [9][13] |

| Melanoma | A375 | Not specified | Tumor growth inhibition. | [9][13] |

| Lung | A549 | Not specified | Tumor growth inhibition. | [9][13] |

| NSCLC | H3255 | 80 mg/kg (bid) | Combination with Gefitinib showed enhanced tumor inhibition (107.7%). | [7][15] |

Experimental Protocols and Workflows

Key In Vitro Assay Methodologies

-

Kinase Activity Assays: Kinase activity is often measured using competition binding assays like KINOMEscan or radiometric assays such as the HotSpot™ assay.[9][11] These methods quantify the ability of the inhibitor to compete with a known ligand or inhibit the phosphorylation of a substrate by the target kinase.

-

HUVEC Proliferation Assay: HUVECs are seeded in plates and starved, then stimulated with VEGF in the presence of varying concentrations of Vorolanib. Cell viability is measured after a set incubation period (e.g., 72 hours) using reagents like Cell Counting Kit-8 (CCK8) to determine the IC50 value.[7]

-

HUVEC Tube Formation Assay: HUVECs are seeded onto a layer of Matrigel in the presence of VEGF and different concentrations of Vorolanib. After incubation, the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring the total tube length.[9][13]

In Vivo Xenograft Study Workflow

The general workflow for assessing the in vivo efficacy of Vorolanib involves establishing tumors in immunocompromised mice, followed by drug treatment and monitoring.

Caption: General Workflow for a Xenograft Efficacy Study.

Pharmacokinetics and Combination Studies

Preclinical Pharmacokinetics (PK)

Vorolanib was designed to have a more favorable PK profile than sunitinib. Preclinical data indicate that Vorolanib has a relatively short half-life and limited tissue accumulation.[6][9] This profile is intended to allow for intermittent inhibition of its targets, which may minimize the potential for toxicity associated with the constant inhibition seen with drugs that have longer half-lives.[4] Clinical PK data later confirmed a plasma half-life of 4-8 hours in humans.[16]

Preclinical Combination Therapy

The anti-angiogenic mechanism of Vorolanib makes it a strong candidate for combination therapies. Preclinical studies have shown that Vorolanib can enhance the anti-tumor activity of other targeted agents. For example, in non-small cell lung cancer (NSCLC) models with EGFR mutations, combining Vorolanib with gefitinib resulted in significantly greater tumor growth inhibition than either agent alone.[7] This enhanced effect was attributed to the dual inhibition of tumor cell proliferation and angiogenesis.[7]

Conclusion

The preclinical data for Vorolanib consistently demonstrate its potent activity as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the robust inhibition of VEGFR and PDGFR, leading to strong anti-angiogenic effects. This has been validated in both in vitro assays and in vivo animal models across a wide spectrum of cancer types.[9][13] A key advantage highlighted in these studies is its improved safety profile compared to sunitinib, particularly the lack of significant impact on body weight at efficacious doses.[9] These comprehensive preclinical findings established a strong rationale for the clinical development of Vorolanib as both a monotherapy and a combination agent for the treatment of advanced solid tumors.[16]

References

- 1. What is the mechanism of Vorolanib? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. article.cjcrcn.org [article.cjcrcn.org]

- 5. Facebook [cancer.gov]

- 6. What clinical trials have been conducted for Vorolanib? [synapse.patsnap.com]

- 7. CM082, a novel angiogenesis inhibitor, enhances the antitumor activity of gefitinib on epidermal growth factor receptor mutant non-small cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of CM082, an Oral Tyrosine Kinase Inhibitor, on Experimental Choroidal Neovascularization in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Vorolanib, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]

Vorolanib: A Comprehensive Technical Guide to its Kinase Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorolanib (also known as CM082 or X-82) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels.[1][2][3] This process is a critical component in tumor growth and metastasis, as well as in pathological neovascularization observed in various retinal diseases.[1][4] Vorolanib was chemically derived from sunitinib with a design focused on a more favorable safety profile, characterized by a shorter half-life, limited tissue accumulation, and higher selectivity with less potency against off-target kinases.[5] This technical guide provides an in-depth overview of Vorolanib's kinase profile, selectivity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Vorolanib exerts its anti-angiogenic and anti-tumor effects by inhibiting key RTKs. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3][6] By targeting all VEGFR isoforms, Vorolanib effectively disrupts the VEGF signaling cascade, which is a central regulator of endothelial cell proliferation, migration, and new blood vessel formation.[1] Additionally, its inhibition of PDGFR impacts pericytes and smooth muscle cells that provide structural support to nascent vessels.[1] Vorolanib also demonstrates inhibitory activity against other RTKs such as Fibroblast Growth Factor Receptors (FGFR), FLT3, and c-Kit, contributing to its multifaceted anti-neoplastic properties.[1][2]

Kinase Inhibition Profile

The kinase selectivity of Vorolanib has been characterized through various biochemical assays, including competitive binding assays like KINOMEscan and radiometric assays such as the HotSpot™ assay. The data reveals a potent and selective inhibition of key pro-angiogenic kinases.

Quantitative Kinase Inhibition Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Vorolanib against a panel of kinases.

| Target Kinase | Vorolanib IC50 (nM) | Sunitinib IC50 (nM) | Reference |

| KDR (VEGFR2) | 81.19 | 17.25 | [1] |

| PDGFRβ | 0.13 | 0.13 | [1] |

| FLT3 | 45.13 | 2.93 | [1] |

| c-Kit | 18.78 | 1.22 | [1] |

| RET | 195.1 | 177 | [1] |

| AMPKα1 | 941.6 | 398.9 | [1] |

Table 1: Comparative IC50 values of Vorolanib and Sunitinib against selected kinases from competitive binding assays.[1]

| Target Kinase | Vorolanib IC50 (nM) | Reference |

| VEGFR1 | - | - |

| VEGFR2 | 52 | [5] |

| VEGFR3 | - | - |

| TIE2 | >10,000 | [5] |

Table 2: IC50 values of Vorolanib against key angiogenesis-related kinases from HotSpot™ assays.

Cellular and In Vivo Anti-Angiogenic Activity

Vorolanib's potent biochemical inhibition of key kinases translates to significant anti-angiogenic effects in cellular and in vivo models.

| Assay | Vorolanib IC50 (nM) | Sunitinib IC50 (nM) | Reference |

| VEGF-induced Primary HUVEC Proliferation | 92.37 | 12.55 | [1] |

| VEGF-induced HUVEC Cell Line Proliferation | 64.13 | - | [1] |

| MV-4-11 Cell Proliferation (FLT3-ITD mutant) | 140 | 14.81 | [1] |

Table 3: Cellular activity of Vorolanib in proliferation assays.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KINOMEscan® Assay (Competitive Binding Assay)

The KINOMEscan® assay platform was utilized to determine the binding affinities of Vorolanib to a large panel of kinases.

Methodology:

-

Kinase Panel: The binding of Vorolanib was tested against a panel of 287 kinases.

-

Competitive Binding: The assay measures the ability of the test compound (Vorolanib) to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

-

Quantification: The amount of kinase captured on the solid support in the presence of the test compound versus a control (DMSO) is quantified using quantitative real-time PCR (qRT-PCR) of a DNA tag conjugated to the kinase.

-

IC50 Calculation: The results are reported as the concentration of Vorolanib that results in a 50% reduction in the binding of the kinase to the immobilized ligand.[1]

HotSpot™ Kinase Assay (Radiometric Assay)

The HotSpot™ assay is a radiometric activity assay used to measure the inhibitory effect of compounds on kinase activity.

Methodology:

-

Reaction Mixture: The assay is performed in a reaction buffer containing the specific kinase, its substrate (peptide or protein), required cofactors, and ATP.

-

Initiation: The kinase reaction is initiated by the addition of 33P-ATP.[7]

-

Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual 33P-ATP using a P81 phosphocellulose filter-binding method.[7]

-

Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the kinase activity.

-

IC50 Determination: IC50 values are calculated by measuring the kinase activity at various concentrations of the inhibitor (Vorolanib).[5]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the effect of Vorolanib on the proliferation of endothelial cells, a key process in angiogenesis.

Methodology:

-

Cell Seeding: Primary HUVECs are seeded in 96-well plates in appropriate growth medium.

-

Treatment: After cell attachment, the medium is replaced with a low-serum medium containing various concentrations of Vorolanib or a vehicle control.

-

Stimulation: Cells are stimulated with a pro-angiogenic factor, such as VEGF165 (e.g., at a final concentration of 30 ng/mL), to induce proliferation.[1]

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).[1]

-

Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay, such as the MTS assay (CellTiter 96® AQueous One Solution Cell Proliferation Assay). The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is determined as the concentration of Vorolanib that causes a 50% inhibition of cell proliferation compared to the VEGF-stimulated control.[1]

HUVEC Tube Formation Assay

This in vitro assay evaluates the ability of Vorolanib to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

-

Matrix Coating: 96-well plates are coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: HUVECs are seeded onto the matrix-coated plates in a low-serum medium containing different concentrations of Vorolanib or a control.

-

Stimulation: VEGF165 (e.g., 30 ng/mL) is added to induce tube formation.[1]

-

Incubation: The plates are incubated for a period sufficient for tube formation to occur in the control group (e.g., 3 hours).[1]

-

Visualization and Quantification: The formation of tube-like structures is visualized using an inverted phase-contrast microscope and photographed. The extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points.[1]

Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic effects of compounds on a developing vascular network.

Methodology:

-

Egg Incubation: Fertilized chicken eggs are incubated for a specific number of days (e.g., 6 days) to allow for the development of the chorioallantoic membrane.[8]

-

Windowing: A small window is carefully cut into the eggshell to expose the CAM.

-

Compound Application: A carrier, such as a sterile filter paper disk or a gelatin sponge, is soaked with the test compound (Vorolanib at its VEGFR2 IC50, e.g., 52 nM) or a control (e.g., bevacizumab as a positive control, vehicle as a negative control) and placed onto the CAM.[5][8]

-

Incubation: The eggs are resealed and incubated for a further period (e.g., 2-3 days) to allow the compound to exert its effect.

-

Analysis: The CAM is then excised, and the blood vessels in the area of the implant are photographed. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring vessel density.[5][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Vorolanib and the workflows of the experimental assays used to characterize its activity.

Caption: Vorolanib inhibits angiogenesis by blocking VEGFR and PDGFR signaling.

Caption: Workflow for determining kinase binding affinity using KINOMEscan®.

Caption: Workflow of the HUVEC proliferation assay to measure anti-proliferative effects.

Conclusion

Vorolanib is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined kinase selectivity profile favoring key drivers of angiogenesis. Its strong inhibition of VEGFR and PDGFR, coupled with activity against other relevant kinases, underpins its robust anti-angiogenic and anti-tumor effects observed in preclinical models. The comprehensive characterization of Vorolanib's kinase profile and cellular activity provides a solid foundation for its ongoing clinical development in various oncological and ophthalmological indications.[9] The methodologies detailed herein represent standard and rigorous approaches for the preclinical evaluation of such targeted therapies.

References

- 1. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. xcovery.com [xcovery.com]

Preclinical Pharmacokinetic Profile of Vorolanib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorolanib (also known as CM082 or X-82) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these key signaling pathways involved in angiogenesis, Vorolanib has demonstrated significant anti-tumor and anti-angiogenic activity in preclinical models. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of Vorolanib in various animal species, based on available scientific literature. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and continued investigation of this promising therapeutic agent. Preclinical studies have consistently characterized Vorolanib as having a short half-life and limited tissue accumulation compared to other TKIs.[1][2][3][4][5]

Pharmacokinetic Data Summary

The following tables summarize the available quantitative pharmacokinetic parameters of Vorolanib in animal models. It is important to note that comprehensive pharmacokinetic data, particularly for the intravenous route, is not extensively available in the public domain.

Table 1: Oral Pharmacokinetic Parameters of Vorolanib in Rats

| Parameter | Male Rat | Female Rat |

| Dose (mg/kg) | Not Specified | Not Specified |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

| Tmax (h) | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | 9,318.8 | 104,474.5 |

| t1/2 (h) | Data Not Available | Data Not Available |

| Clearance (CL) | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available |

| Bioavailability (%) | Data Not Available | Data Not Available |

| AUC values are based on the lowest observable adverse effect concentration from preclinical toxicology studies. |

Table 2: Oral Pharmacokinetic Parameters of Vorolanib in Dogs

| Parameter | Male Dog | Female Dog |

| Dose (mg/kg) | Not Specified | Not Specified |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

| Tmax (h) | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | 4,102.7 | 4,834.6 |

| t1/2 (h) | Data Not Available | Data Not Available |

| Clearance (CL) | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available |

| Bioavailability (%) | Data Not Available | Data Not Available |

| AUC values are based on the lowest observable adverse effect concentration from preclinical toxicology studies. |

Table 3: Tissue Distribution of Vorolanib in Rats

| Tissue | Concentration |

| Plasma | 196.87 ± 73.13 ng/mL |

| Eyes | 172.86 ± 57.11 ng/g |

| Data from a study in Brown Norway rats with laser-induced choroidal neovascularization, indicating that Vorolanib effectively passes the blood-retina barrier. |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Vorolanib are not consistently reported in the available literature. However, based on common practices in preclinical drug development and information gleaned from various efficacy studies, the following methodologies are likely to have been employed.

Animal Models

-

Species: Sprague-Dawley rats, Beagle dogs, and C57BL/6J mice have been used in preclinical studies of Vorolanib.

-

Health Status: Healthy, adult animals are typically used for pharmacokinetic studies. For efficacy studies, disease models such as laser-induced choroidal neovascularization in rats and tumor xenografts in mice are utilized.

Drug Administration

-

Formulation: For oral administration, Vorolanib is typically formulated as a suspension or in a specific vehicle.

-

Route of Administration: Oral gavage is the most frequently mentioned route of administration in preclinical efficacy studies. While intravenous administration is necessary to determine absolute bioavailability, specific details for Vorolanib were not found in the searched literature.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing via appropriate methods for the species (e.g., tail vein, jugular vein).

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

-

Analytical Method: The quantification of Vorolanib and its metabolites in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) method. This method offers high sensitivity and specificity for accurate determination of drug concentrations.

Visualizations

Signaling Pathways

Vorolanib exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and tumor growth. The following diagram illustrates the primary targets of Vorolanib.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical oral pharmacokinetic study.

Conclusion

The available preclinical data indicate that Vorolanib possesses favorable pharmacokinetic properties, including good oral absorption and rapid clearance, which may contribute to a better safety profile compared to other TKIs. However, a comprehensive understanding of its pharmacokinetic profile across different species and routes of administration requires further investigation. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to design and interpret future preclinical and clinical studies of Vorolanib.

References

- 1. Safety and tolerability of oral vorolanib for neovascular (wet) age-related macular degeneration: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Vorolanib's Effect on FMS-like Tyrosine Kinase 3 (FLT3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorolanib (CM082) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates potent anti-angiogenic and anti-tumor activities.[1][2] While initially recognized for its robust inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), Vorolanib's inhibitory profile extends to other critical oncogenic kinases, including the FMS-like tyrosine kinase 3 (FLT3).[2][3]

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[4][5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[4][5][6] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells and are associated with a poor prognosis.[4][6][7] This guide provides an in-depth examination of Vorolanib's mechanism of action, inhibitory profile, and the experimental methodologies used to characterize its effects on FLT3.

Mechanism of Action: Inhibition of FLT3 Signaling

Vorolanib functions as a competitive inhibitor, targeting the ATP-binding site within the kinase domain of the FLT3 receptor.[1][8] By occupying this site, Vorolanib prevents the phosphorylation and subsequent activation of the receptor. This blockade abrogates the constitutive signaling cascades that are hyperactivated in FLT3-mutated cancer cells.

The constitutive activation of FLT3, particularly by ITD mutations, triggers several downstream signaling pathways essential for cell growth and survival.[4][9] Vorolanib's inhibition of FLT3 effectively dampens these pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Involved in cell proliferation and differentiation.[4]

-

PI3K/AKT/mTOR Pathway: A critical regulator of cell survival, growth, and metabolism.[4][9]

-

JAK/STAT Pathway (specifically STAT5): Crucial for transformation and proliferation in FLT3-ITD positive cells.[4][9]

By shutting down these oncogenic signals, Vorolanib can induce apoptosis (programmed cell death) in cancer cells that are dependent on FLT3 signaling for their survival.[8]

Data Presentation: Quantitative Inhibition Profile

Vorolanib's potency against FLT3 has been quantified and compared with other known TKIs, such as Sunitinib. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy in inhibiting a specific biological function.

Table 1: Comparative Kinase Inhibition Profile (IC50)

| Kinase Target | Vorolanib IC50 (nM) | Sunitinib IC50 (nM) | Fold Difference (Sunitinib/Vorolanib) |

| FLT3 | 0.19 | 2.93 | 15.4x lower |

| KDR (VEGFR2) | 3.67 | 17.25 | 4.7x lower |

| PDGFRβ | 0.13 | 0.13 | Same |

| C-Kit | 0.13 | 1.22 | 9.4x lower |

| RET | 200.7 | 177 | 1.1x higher |

| AMPKα1 | 954.2 | 398.9 | 2.4x higher |

| Data sourced from a competitive binding KINOMEscan assay.[1] |

Table 2: Cellular Inhibitory Activity

| Cell Line | Relevant Mutation | Vorolanib IC50 (nM) | Sunitinib IC50 (nM) |

| MV-4-11 | FLT3-ITD | 140 | 14.81 |

| Data reflects the concentration required to inhibit cell proliferation.[1] |

The data clearly indicates that Vorolanib is a highly potent inhibitor of the FLT3 kinase, showing significantly lower IC50 values compared to Sunitinib in biochemical assays.[1] While its potency is less pronounced than Sunitinib in the FLT3-ITD mutant MV-4-11 cell line, Vorolanib still demonstrates strong anti-proliferative effects and has achieved complete tumor regression in MV-4-11 xenograft models.[1][10]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This protocol outlines the general steps for determining the IC50 of Vorolanib against purified FLT3 kinase using a luminescence-based assay that measures ADP production.

Objective: To quantify the concentration of Vorolanib required to inhibit 50% of FLT3 kinase activity.

Materials:

-

Recombinant human FLT3 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

-

Substrate (e.g., a suitable peptide or Myelin Basic Protein)[12]

-

ATP (at a concentration near the Km for FLT3)

-

Vorolanib (serially diluted)

-

ADP-Glo™ Kinase Assay Reagent (or similar)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Methodology:

-

Compound Preparation: Prepare a serial dilution of Vorolanib in DMSO, followed by a further dilution in kinase buffer.

-

Reaction Setup: In each well of the assay plate, add the following in order:

-

Kinase buffer.

-

Vorolanib dilution or DMSO control.

-

Recombinant FLT3 enzyme.

-

-

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.

-

Termination and Detection:

-

Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add Kinase Detection Reagent, which converts the generated ADP back to ATP, fueling a luciferase reaction.

-

Incubate again (e.g., 30 minutes at room temperature).[11]

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

Analysis: Plot the luminescence signal against the logarithm of Vorolanib concentration. Fit the data to a dose-response curve to calculate the IC50 value.

References

- 1. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What clinical trials have been conducted for Vorolanib? [synapse.patsnap.com]

- 3. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 6. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Investigational FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Vorolanib: A Technical Guide to its Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorolanib (also known as CM082 or X-82) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) engineered to modulate pathological angiogenesis, a critical process in tumor growth and metastasis.[1][2][3] Developed on a chemical scaffold similar to sunitinib, Vorolanib was designed with modifications aimed at improving its safety profile, such as a shorter half-life and limited tissue accumulation, while maintaining potent anti-tumor efficacy.[1][4][5] Its primary mechanism involves the potent inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key mediators of tumor angiogenesis.[1][2][6] This technical guide provides a comprehensive overview of Vorolanib's mechanism of action, preclinical anti-tumor activity, and clinical development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Angiogenesis Pathways

Vorolanib exerts its anti-tumor effects primarily by inhibiting multiple receptor tyrosine kinases (RTKs) that are pivotal for angiogenesis.[2] The main targets are all isoforms of VEGFR and PDGFR.[6] In many cancers, the VEGF/VEGFR and PDGF/PDGFR signaling pathways are overactive, promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][6]

Vorolanib competitively binds to the ATP-binding pocket of these receptors, blocking their autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways.[7][8] This inhibition curtails the proliferation, migration, and survival of vascular endothelial cells, thereby disrupting the tumor's blood supply.[1] Computer modeling predicts that Vorolanib acts as a type II inhibitor of VEGFRs, a class known for greater selectivity compared to type I inhibitors.[9][10]

Below is a diagram illustrating the signaling pathway inhibited by Vorolanib.

Preclinical Anti-Tumor Activity

Vorolanib has demonstrated potent anti-angiogenic and anti-tumor activity in a range of preclinical models.

In Vitro Kinase and Cell-Based Inhibition

Vorolanib shows high-affinity binding and potent inhibition of key pro-angiogenic kinases. Its activity has been benchmarked against other TKIs like sunitinib, revealing a similar inhibitory spectrum but with potentially higher selectivity for certain kinases.[11]

Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)

| Kinase Target | Vorolanib (CM082) IC50 (nM) | Sunitinib IC50 (nM) |

|---|---|---|

| KDR (VEGFR2) | 1.12 | 17.25 |

| PDGFRβ | 0.13 | 0.13 |

| FLT3 | 0.63 | 2.93 |

| C-Kit | 0.14 | 1.22 |

| RET | 74.1 | 177 |

| AMPKα1 | 352.2 | 398.9 |

Source: Data compiled from competitive binding assays.[11]

The functional consequence of this kinase inhibition is a significant reduction in endothelial cell proliferation and tube formation, which are crucial steps in angiogenesis.

Table 2: In Vitro Anti-Angiogenic Activity of Vorolanib

| Assay | Cell Type | Condition | IC50 (nM) |

|---|---|---|---|

| Cell Proliferation | Primary HUVECs | VEGF-induced | 92.37 |

| Cell Proliferation | HUVEC Cell Line | VEGF-induced | 64.13 |

| Cell Proliferation | Primary HUVECs | No VEGF | >2000 |

Source: Data from human umbilical vein endothelial cell (HUVEC) proliferation assays.[11]

In Vivo Tumor Growth Inhibition

In mouse xenograft models, orally administered Vorolanib demonstrated dose-dependent tumor growth inhibition across a variety of human cancer cell lines, including renal, colorectal, pancreatic, and melanoma carcinomas.[4][11] Notably, complete tumor regression was observed in the MV-4-11 (leukemia) xenograft model, which harbors an FLT3-ITD mutation, a direct target of Vorolanib.[11]

Table 3: Summary of Vorolanib In Vivo Efficacy in Xenograft Models

| Cell Line | Cancer Type | Dosing (oral, bid) | Outcome |

|---|---|---|---|

| MV-4-11 | Leukemia | 80 mg/kg | Complete tumor regression |

| 786-O | Renal | 40-160 mg/kg | Dose-dependent tumor growth inhibition |

| HT-29 | Colorectal | 40-160 mg/kg | Dose-dependent tumor growth inhibition |

| BxPC-3 | Pancreatic | 40-160 mg/kg | Dose-dependent tumor growth inhibition |

| A375 | Melanoma | 40-160 mg/kg | Dose-dependent tumor growth inhibition |

Source: Data from preclinical studies in athymic mice.[4][11] Dosing at 160 mg/kg total daily dose was comparable to sunitinib at 40 mg/kg qd.[11]

The workflow for a typical in vivo xenograft study is outlined below.

Experimental Protocols

Kinase Inhibition Assay (Competitive Binding)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorolanib against specific kinases.

-

Methodology: Recombinant human kinases are incubated with a fixed concentration of a proprietary, active-site directed ligand and varying concentrations of the test compound (Vorolanib). The amount of kinase-ligand binding is quantified, typically using quantitative PCR to measure DNA-tagged ligands. The displacement of the ligand by Vorolanib is measured, and IC50 values are calculated using non-linear regression analysis.[11]

HUVEC Proliferation Assay

-

Objective: To assess the effect of Vorolanib on endothelial cell growth.

-

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and serum-starved to induce quiescence.[12] The cells are then treated with varying concentrations of Vorolanib in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 40 ng/mL).[8] After a 72-hour incubation, cell viability is measured using a standard method such as MTT assay or by quantifying ATP levels with a luminescent assay (e.g., CellTiter-Glo®).[13] The IC50 value is determined by plotting cell viability against drug concentration.[11]

HUVEC Tube Formation Assay

-

Objective: To evaluate the effect of Vorolanib on the ability of endothelial cells to form capillary-like structures in vitro.

-

Methodology: HUVECs are seeded onto a layer of basement membrane extract (e.g., Matrigel) in 96-well plates. The cells are then treated with varying concentrations of Vorolanib, typically in the presence of VEGF. After an incubation period (e.g., 6-18 hours), the formation of tube-like networks is visualized by microscopy. The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points using imaging software.[10][11]

In Vivo Xenograft Model

-

Objective: To determine the anti-tumor efficacy of Vorolanib in a living organism.

-

Methodology: Specific human tumor cells (e.g., 5-10 million cells) are injected subcutaneously into the flank of athymic nude mice.[14] When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups. Vorolanib is administered orally, often twice daily (bid), at specified doses. A control group receives the vehicle solution. Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated (e.g., Volume = 0.5 × length × width²). Animal body weight is monitored as an indicator of toxicity. The study concludes when tumors in the control group reach a specified size, and the percentage of tumor growth inhibition is calculated.[11][14]

Clinical Development and Application

Vorolanib has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents like mTOR inhibitors (everolimus) and immune checkpoint inhibitors (nivolumab, pembrolizumab, toripalimab).[1][3][15][16] These trials have spanned various advanced solid tumors, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and soft tissue sarcoma.[1][3]

Table 4: Overview of Key Clinical Trials for Vorolanib

| Phase | Condition | Combination Agent | Key Findings |

|---|---|---|---|

| Phase I | Advanced Solid Tumors | Monotherapy | Tolerable safety profile; RP2D determined as 200 mg once daily.[6] |

| Phase Ib | Advanced Solid Tumors | Pembrolizumab or Nivolumab | Combination is feasible with manageable toxicity; partial responses observed in rectal squamous cell and small cell lung cancer.[15] |

| Phase I | Advanced Clear-Cell RCC | Everolimus | MTD established for the combination (Vorolanib 200 mg + Everolimus 5 mg daily); promising activity observed.[17] |

| Phase II | NSCLC | Toripalimab (anti-PD-1) | Promising anti-tumor activity with an acceptable safety profile in patients who progressed on prior therapy.[16] |

| Phase III (CONCEPT) | Metastatic RCC | Everolimus | Combination significantly improved progression-free survival (10.0 months vs. 6.4 months for everolimus alone).[1] |

RP2D: Recommended Phase II Dose; MTD: Maximum Tolerated Dose.

The logical flow from molecular inhibition to clinical anti-tumor effect is summarized in the diagram below.

Conclusion

Vorolanib is a potent, multi-targeted tyrosine kinase inhibitor with a primary anti-angiogenic mechanism of action. Through the robust inhibition of VEGFR and PDGFR signaling, it effectively disrupts the tumor vasculature. Preclinical data from in vitro and in vivo models have consistently demonstrated its significant anti-tumor activity across a broad range of cancers. Clinical trials have established a manageable safety profile and have shown promising efficacy, particularly in combination with other therapeutic agents, positioning Vorolanib as a valuable component in the treatment armamentarium for advanced solid tumors.

References

- 1. What clinical trials have been conducted for Vorolanib? [synapse.patsnap.com]

- 2. What is the mechanism of Vorolanib? [synapse.patsnap.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I, First‐in‐Human, Dose‐Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Vorolanib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vorolanib, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xcovery.com [xcovery.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. Phase 1b trial of anti-VEGF/PDGFR vorolanib combined with immune checkpoint inhibitors in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Phase 1 trial of vorolanib (CM082) in combination with everolimus in patients with advanced clear-cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Vorolanib (X-82): A Technical Guide to its Molecular and Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract